1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-7-8-18(11-16(15)2)25-13-17(12-21(25)26)22(27)24-14-23(28)9-10-29-20-6-4-3-5-19(20)23/h3-8,11,17,28H,9-10,12-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIEMBMVXFZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3(CCOC4=CC=CC=C43)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N1O4 |
| Molecular Weight | 339.41 g/mol |
| LogP | 3.2283 |
| Polar Surface Area | 47.623 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cholesterol metabolism and oxidative stress.
Target Enzymes
- Acyl-CoA: Cholesterol O-acyltransferase (ACAT) : The compound has shown significant inhibitory activity against ACAT, which is crucial in cholesterol esterification processes. In vitro studies demonstrated that it effectively reduced cholesterol levels in cellular models, suggesting its potential use in managing hypercholesterolemia .
- Antioxidant Activity : The compound exhibits antioxidant properties, which are measured through various assays such as the DPPH radical scavenging method. It has been shown to possess a high capacity for reducing oxidative stress, making it a candidate for further exploration in diseases associated with oxidative damage .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the efficacy of this compound:
- Cholesterol Reduction : In rat liver microsomes, the compound inhibited ACAT activity by more than 70%, demonstrating a strong potential for lowering cholesterol levels .
- Antioxidant Activity : In DPPH assays, the compound exhibited an antioxidant efficiency comparable to well-known antioxidants like ascorbic acid, with a scavenging ability exceeding 80% at certain concentrations .
Case Studies
- Hypercholesterolemia Management : In a controlled study involving rats fed a high-cholesterol diet, administration of the compound resulted in a statistically significant reduction in serum cholesterol levels compared to control groups. This suggests its utility in therapeutic applications for hypercholesterolemia and related cardiovascular diseases .
- Oxidative Stress Mitigation : Another study investigated the compound's effects on oxidative stress markers in cellular models exposed to hydrogen peroxide. Results indicated a marked decrease in lipid peroxidation and enhanced cell viability, highlighting its protective effects against oxidative damage .
Preparation Methods
Cyclization Strategies
The pyrrolidine ring is typically constructed via intramolecular cyclization of linear precursors. For example, ethyl 3-[N-substituted-amino]propionate derivatives undergo base-mediated cyclization to form 4-oxopyrrolidine-3-carboxylates. In analogous systems, potassium tert-butoxide in toluene at 0°C induces cyclization with yields up to 98%. Applied to this target, a diethyl N-(3,4-dimethylphenyl)-3-azaadipate precursor would cyclize under similar conditions to yield the 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate intermediate.
Carboxamide Formation
The carboxylate intermediate undergoes hydrolysis to the carboxylic acid, followed by activation (e.g., via thionyl chloride) and reaction with 4-hydroxychroman-4-ylmethanamine. Alternatively, direct aminolysis of the ethyl ester with the amine component in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) may be employed.
Coupling with the 4-Hydroxychroman-4-yl Methyl Group
Amidation Protocols
The final step involves coupling the pyrrolidine-3-carboxylic acid with 4-hydroxychroman-4-ylmethanamine. Standard carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or dimethylformamide achieve this with minimal racemization. Alternatively, mixed carbonate intermediates generated from the acid and chloroformate reagents react efficiently with the amine.
Protecting Group Strategies
The 4-hydroxy group on the chroman ring necessitates protection during amidation. tert-Butyldimethylsilyl (TBS) ethers are commonly used due to their stability under basic conditions and facile removal via tetra-n-butylammonium fluoride.
Optimization and Alternative Routes
One-Pot Tandem Reactions
Recent advances exploit tandem cyclization-amidation sequences to reduce purification steps. For example, in situ generation of the pyrrolidine carboxylate followed by immediate aminolysis with 4-hydroxychroman-4-ylmethanamine improves overall yield (reported 64% in analogous systems).
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers enantioselectivity advantages. Candida antarctica lipase B (CAL-B) catalyzes the coupling of pyrrolidine-3-carboxylic acid with chroman-methylamine, achieving >90% enantiomeric excess in model systems.
Analytical Characterization
Successful synthesis is confirmed via:
- Nuclear Magnetic Resonance (NMR) : Diagnostic signals include the pyrrolidine carbonyl at δ 170–175 ppm (13C) and the chroman methylene protons at δ 3.5–4.0 ppm (1H).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 394.471 (C23H26N2O4).
- X-ray Crystallography : Resolves stereochemistry at the 4-hydroxychroman junction.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step routes, including nucleophilic substitution, condensation, and cyclization. Key steps:
- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link pyrrolidine-3-carboxylic acid derivatives with substituted anilines .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency. Elevated temperatures (60–80°C) improve yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures purity (>95% by HPLC) .
Table 1 : Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, 24h | 65–72 | |
| 2 | K₂CO₃, DCM, reflux | 58–68 |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and hydroxychroman methylene (δ 4.1–4.3 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons (δ 125–140 ppm) .
- IR : Validate amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- MS : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- Methodological Answer :
- HPLC : Use C18 columns (acetonitrile/water gradients) to quantify purity (>98% for biological assays) .
- Stability testing : Incubate in buffers (pH 2–9, 37°C) for 48h; monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Advanced Research Questions
Q. How can discrepancies in elemental analysis or bioactivity data between studies be resolved?
- Methodological Answer :
- Reproducibility checks : Re-synthesize using identical protocols and compare spectroscopic data .
- Bioactivity validation : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to confirm IC₅₀ values .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability in biological replicates .
Q. What structural modifications enhance the compound’s biological activity, and how are SAR studies designed?
- Methodological Answer :
- Substituent variation : Replace 3,4-dimethylphenyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups to modulate lipophilicity .
- Core scaffold modifications : Introduce heterocycles (e.g., pyrazole) to improve target binding .
Table 2 : SAR of Analogues
| Substituent | IC₅₀ (μM, Cancer Cell Line) | LogP |
|---|---|---|
| 3,4-Dimethylphenyl | 12.3 ± 1.2 | 2.8 |
| 4-Fluorophenyl | 8.7 ± 0.9 | 3.1 |
| Pyridinyl | 5.4 ± 0.7 | 1.9 |
Q. What pharmacokinetic parameters are critical for in vivo studies, and how are they evaluated?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to assess free fraction .
Q. What mechanisms underlie the compound’s anti-inflammatory or anticancer effects?
- Methodological Answer :
- Target identification : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes (e.g., JAK2, IC₅₀ = 0.8 μM) .
- Pathway analysis : RNA-seq of treated cells to map apoptosis (e.g., BAX/BCL-2 ratio) and NF-κB signaling .
Q. How do computational methods aid in optimizing this compound’s drug-likeness?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, binding energy < -9 kcal/mol) .
- ADMET prediction : SwissADME to optimize LogP (<3), topological polar surface area (>80 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
